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‘ Compound of Interest

Compound Name: 3-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B2946506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel amino alcohol, 3-(Benzylamino)-2-methy
existing literature on this specific compound, this guide presents two robust, proposed synthetic methodologies adapted from established protocols fc
benzylation of an amino alcohol and reductive amination. Furthermore, this document offers predicted characterization data based on spectral analys
discussion on the potential biological significance of this compound is also included, drawing parallels with known activities of similar N-benzylamino

Proposed Synthesis Protocols

Two primary synthetic routes are proposed for the preparation of 3-(Benzylamino)-2-methylbutan-2-ol. Both methods are widely used in organic syl
alkylated amines.

Method A: N-benzylation of 3-Amino-2-methylbutan-2-ol

This method involves the direct alkylation of the primary amine, 3-amino-2-methylbutan-2-ol, with benzyl bromide in the presence of a base to neutral
during the reaction.

Experimental Protocol:

« To a solution of 3-amino-2-methylbutan-2-ol (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added a base, f
(2.0-3.0 eq.).

e The mixture is stirred at room temperature for 15-30 minutes.
* Benzyl bromide (1.1-1.2 eq.) is then added dropwise to the suspension.[1]

« The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-60 °C) and monitored by thin-layer chromatogra|
consumed.

« Upon completion, the reaction mixture is filtered to remove the inorganic base.

« The filtrate is concentrated under reduced pressure to remove the solvent.

* The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
« The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

e The crude product can be purified by column chromatography on silica gel to afford the desired 3-(Benzylamino)-2-methylbutan-2-ol.
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Proposed N-benzylation synthesis pathway.

Method B: Reductive Amination

This one-pot reaction involves the formation of an intermediate imine from 3-amino-2-methylbutan-2-ol and benzaldehyde, which is then reduced in s
[3] A mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OACc)3) is typically used, as it select
presence of the aldehyde.[4]

Experimental Protocol:

» To a solution of 3-amino-2-methylbutan-2-ol (1.0 eq.) in a suitable solvent like methanol or dichloromethane, is added benzaldehyde (1.0-1.1 eq.).
« The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The pH is typically maintained in a weakly acidic rang
» Sodium cyanoborohydride (1.2-1.5 eq.) or sodium triacetoxyborohydride (1.2-1.5 eq.) is then added portion-wise to the reaction mixture.

« The reaction is stirred at room temperature and monitored by TLC.

» Once the reaction is complete, the solvent is removed under reduced pressure.

« The residue is partitioned between an aqueous basic solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate).

« The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

« Purification of the crude product is achieved by column chromatography on silica gel.
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Proposed reductive amination synthesis pathway.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectral data for 3-(Benzylamino)-2-methylbutan-2-ol.

Table 1: Predicted Physicochemical Properties
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Property Predicted Value

Molecular Formula C12H19NO

Molecular Weight 193.29 g/mol

Appearance Colorless to pale yellow oil or low melting solid

Boiling Point > 200 °C (estimated)

Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Table 2: Predicted 1H NMR Spectral Data (CDCI3, 400 MHz)

Chemical Shift (3, ppm) Multiplicity Integration Assignment

~7.25-7.40 m 5H Ar-H

~3.80 S 2H -CH2-Ph

~2.80 q 1H -CH(NH)-

~2.0-2.5 brs 2H -NH- and -OH

~1.20 s 6H -C(CH3)2

~1.10 d 3H -CH(CH3)-
Table 3: Predicted 13C NMR Spectral Data (CDCI3, 101 MHz)

Chemical Shift (6, ppm) Assignment

~140.5 Ar-C (quaternary)
~128.5 Ar-CH

~128.2 Ar-CH

~127.0 Ar-CH

~72.0 -C(OH)-

~60.0 -CH(NH)-

~53.0 -CH2-Ph

~25.0 -C(CH3)2

~15.0 -CH(CH3)-

Table 4: Predicted IR and Mass Spectrometry Data

Technique

Predicted Data

IR (Infrared) Spectroscopy

~3300-3400 cm-1 (O-H and N-H stretch, broad), ~3030 cm-1 (Ar C-
(Aliphatic C-H stretch), ~1450-1600 cm-1 (Ar C=C stretch), ~1050-:

MS (Mass Spectrometry) (El)

M+e at m/z 193. Common fragmentation patterns for amino alcohol:
18) and alpha-cleavage.[5] A prominent peak at m/z 91 correspondi
([C7HT7]+) is also expected.

digraph "Characterization Workflow" {
graph [fontname="Arial"];
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

"Synthesis" [label="Synthesis of Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"];

"Purification" [label="Purification (Column Chromatography)", fillcolor="#FBBCO5", fontcolor="#202124"1;
"Structure Confirmation" [label="Structural Confirmation", shape=ellipse, style=filled, fillcolor="#4285F4",
"NMR" [label="NMR Spectroscopy (1H, 13C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"MS" [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"];

"IR" [label="IR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Purity Analysis" [label="Purity Analysis (e.g., HPLC, Elemental Analysis)", fillcolor="#EA4335", fontcolor=":
"Final Product" [label="Pure 3-(Benzylamino)-2-methylbutan-2-ol", shape=ellipse, style=filled, fillcolor="#42

"Synthesis" -> "Purification";

"Purification" -> "Structure Confirmation";
"Structure Confirmation" -> "NMR";

"Structure Confirmation" -> "MS";

"Structure Confirmation" -> "IR";

"Structure Confirmation" -> "Purity Analysis";
"Purity Analysis" -> "Final Product";

}

General experimental workflow for characterization.

Potential Biological Significance

While the biological activity of 3-(Benzylamino)-2-methylbutan-2-ol has not been reported, the N-benzylamino alcohol scaffold is present in a variet
instance, compounds bearing this motif have been investigated for their potential as antiproliferative and antifungal agents. The benzyl group can enc
interactions with biological targets, while the amino alcohol portion can form hydrogen bonds and coordinate with metal ions in enzyme active sites.

Based on the activities of structurally related compounds, 3-(Benzylamino)-2-methylbutan-2-ol could be a candidate for screening in various biologi
to:

« Anticancer Activity: N-substituted 1,3-aminoalcohols have demonstrated antiproliferative activity against various cancer cell lines.
« Antifungal Activity: N-aryl-N-benzylamines have been shown to possess antifungal properties.
« Enzyme Inhibition: The amino alcohol moiety is a known pharmacophore that can interact with the active sites of various enzymes.

Further research would be necessary to elucidate the specific biological activities and potential mechanisms of action of this novel compound. A hypo
be modulated by such a compound, based on the activities of similar molecules, might involve the inhibition of protein kinases, which are often implici
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Hypothetical kinase inhibition pathway.

Conclusion

This technical guide has outlined two plausible and efficient synthetic routes for the novel compound 3-(Benzylamino)-2-methylbutan-2-ol. Furthern
predicted characterization data has been provided to aid in the identification and verification of this molecule. The structural features of this compounc
interesting biological activities, warranting further investigation by the scientific community. The protocols and data presented herein serve as a valua
interested in the synthesis and exploration of new chemical entities for potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/lBulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and ress uast

researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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